molecular formula C20H34F2O5 B601816 Lubiprostone metabolite M3 CAS No. 475992-30-4

Lubiprostone metabolite M3

Cat. No.: B601816
CAS No.: 475992-30-4
M. Wt: 392.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lubiprostone metabolite M3 is a complex organic compound characterized by its unique cyclopentyl and heptanoic acid structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lubiprostone metabolite M3 typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl core, followed by the introduction of the heptanoic acid side chain. Key steps include:

    Cyclopentyl Core Formation: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Difluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents and catalysts.

    Final Assembly: The heptanoic acid chain is attached through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and hydroxylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxylating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or hydroxylated derivatives.

Scientific Research Applications

Lubiprostone metabolite M3 has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lubiprostone metabolite M3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyhexyl)-3-hydroxy-5-oxocyclopentyl]hexanoic acid
  • 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxydecyl)-3-hydroxy-5-oxocyclopentyl]nonanoic acid

Comparison: Compared to similar compounds, Lubiprostone metabolite M3 stands out due to its specific chain length and functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYHTHOCKTJCO-MWPGWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475992-30-4
Record name (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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